![molecular formula C16H12N2S B2937462 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol CAS No. 477854-92-5](/img/structure/B2937462.png)

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

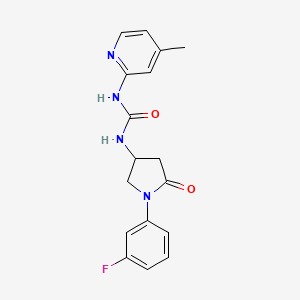

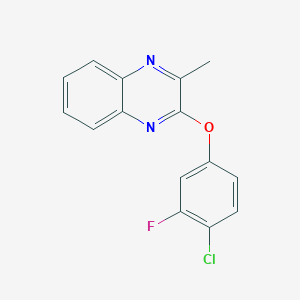

The compound “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” is a complex organic molecule. It likely contains a biphenyl group (two connected phenyl rings) and a pyrimidine ring, which are common structures in many organic compounds .

Synthesis Analysis

While specific synthesis methods for “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” were not found, similar compounds often involve reactions like Friedel-Crafts alkylation . This reaction involves an electrophilic aromatic substitution where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis

The molecular structure of “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” likely involves a biphenyl group and a pyrimidine ring . The exact structure would depend on the specific arrangement and bonding of these groups.Wissenschaftliche Forschungsanwendungen

Electronic and Photophysical Properties

Pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine and its analogs, have been investigated for their charge transfer properties. These studies focus on tuning the electronic, photophysical, and charge transfer properties of pyrimidine derivatives through structural modifications, aiming to enhance their performance in applications such as hole and electron transfer materials. The research indicates that these compounds may offer comparable or better performance than commonly used materials in electronic devices (Irfan, 2014).

Non-Covalent Interactions and Material Synthesis

Investigations into non-covalent interactions within pyrimidine derivatives have led to the synthesis of compounds with potential applications in materials science. For example, the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have been reported, highlighting the role of hydrogen bonds, van der Waals interactions, and other non-covalent interactions in determining the properties of these materials (Zhang et al., 2018).

Nonlinear Optical Materials

Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. Research into the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives has provided valuable insights into designing materials with enhanced NLO activity, suggesting potential uses in high-tech optoelectronic devices (Hussain et al., 2020).

Luminescent Materials

Studies on bipolar luminescent materials containing pyrimidine terminals have revealed that these compounds exhibit bright fluorescence and excellent quantum yields in the blue region. Such properties make them promising candidates for optoelectronic applications, where efficient electron injection and transfer abilities are desired (Weng et al., 2013).

Corrosion Inhibition

Pyrimidine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, relevant to the petroleum industry. The studies demonstrate that these compounds can significantly inhibit corrosion, providing a basis for developing new materials for industrial applications (Haque et al., 2017).

Eigenschaften

IUPAC Name |

6-(4-phenylphenyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c19-16-17-11-10-15(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPUFWHIQXWSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)

![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)

![5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937395.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)